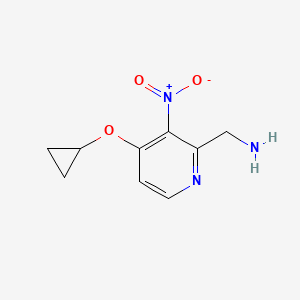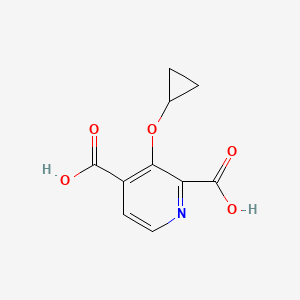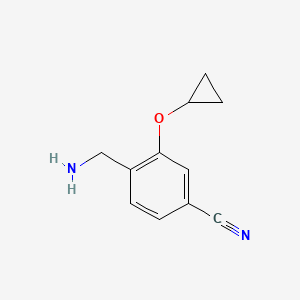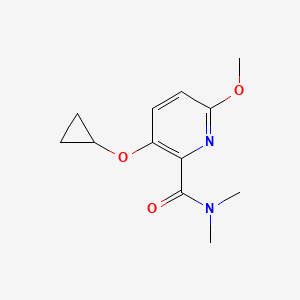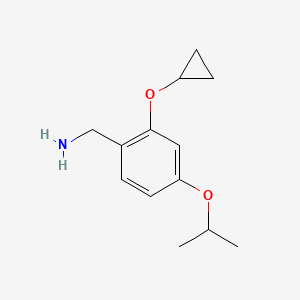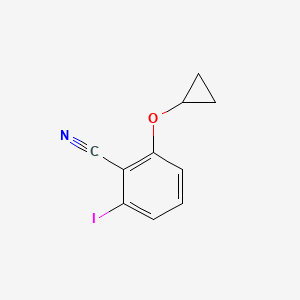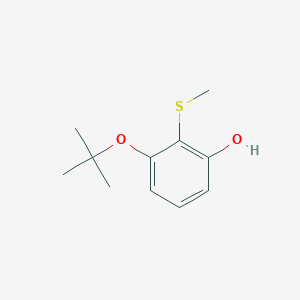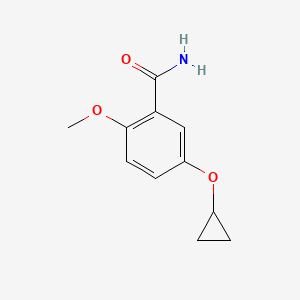
5-Cyclopropoxy-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-methoxybenzamide is an organic compound that belongs to the benzamide class. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclopropoxy group attached to the benzene ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-methoxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxybenzoic acid.
Formation of Acid Chloride: The 2-methoxybenzoic acid is treated with thionyl chloride to form 2-methoxybenzoyl chloride.
Cyclopropanation: The 2-methoxybenzoyl chloride is then reacted with cyclopropanol in the presence of a base such as triethylamine to form 5-cyclopropoxy-2-methoxybenzoyl chloride.
Amination: Finally, the 5-cyclopropoxy-2-methoxybenzoyl chloride is treated with ammonia or an amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of 5-cyclopropoxy-2-methoxybenzoic acid.
Reduction: Formation of 5-cyclopropoxy-2-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
5-Cyclopropoxy-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as an anticancer agent by inhibiting specific signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-methoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit the hedgehog signaling pathway by binding to the smoothened (Smo) receptor, preventing the activation of downstream signaling cascades . This inhibition can lead to the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzamide: Lacks the cyclopropoxy group, which may result in different biological activities.
5-Chloro-2-methoxybenzamide: Contains a chloro group instead of a cyclopropoxy group, leading to different chemical reactivity and biological properties.
N-Benzyl-2-methoxybenzamide: Features a benzyl group, which can influence its pharmacological profile.
Uniqueness
5-Cyclopropoxy-2-methoxybenzamide is unique due to the presence of the cyclopropoxy group, which can enhance its stability and influence its interaction with biological targets. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-methoxybenzamide |
InChI |
InChI=1S/C11H13NO3/c1-14-10-5-4-8(15-7-2-3-7)6-9(10)11(12)13/h4-7H,2-3H2,1H3,(H2,12,13) |
InChI Key |
QAKMKAIFVWIDSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


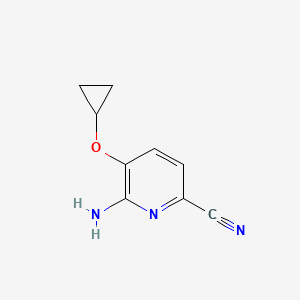
![4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B14817878.png)
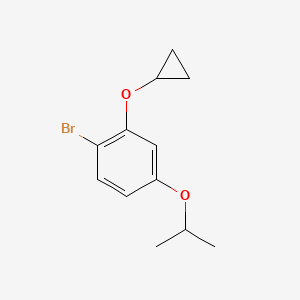
![ethyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B14817898.png)
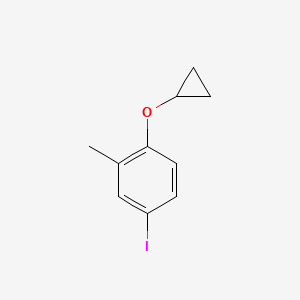
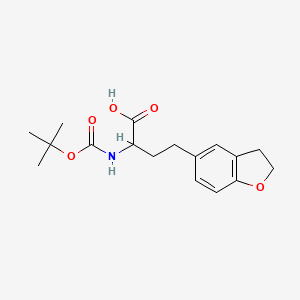
![4-[(2-Methyl-5-nitro-phenylimino)-methyl]-benzene-1,3-diol](/img/structure/B14817912.png)
